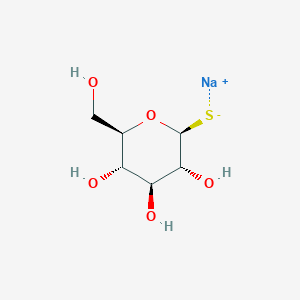

Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate

Beschreibung

Eigenschaften

CAS-Nummer |

10593-29-0 |

|---|---|

Molekularformel |

C6H12NaO5S |

Molekulargewicht |

219.21 g/mol |

IUPAC-Name |

sodium;(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate |

InChI |

InChI=1S/C6H12O5S.Na/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/t2-,3-,4+,5-,6+;/m1./s1 |

InChI-Schlüssel |

BHHKGFGJKMSQDZ-WNFIKIDCSA-N |

SMILES |

C(C1C(C(C(C(O1)[S-])O)O)O)O.[Na+] |

Isomerische SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S)O)O)O)O.[Na] |

Kanonische SMILES |

C(C1C(C(C(C(O1)S)O)O)O)O.[Na] |

Aussehen |

Assay:≥95%A crystalline solid |

Andere CAS-Nummern |

10593-29-0 |

Synonyme |

1-thio-beta-D-glucose 1-thioglucose 1-thioglucose, (D)-isomer 1-thioglucose, sodium salt beta-D-thioglucose sodium thioglucse |

Herkunft des Produkts |

United States |

Wirkmechanismus

Target of Action

It’s known that this compound is often used as a carrier molecule for cell uptake of markers, polymers, and nanoparticles.

Mode of Action

1-Thio-beta-D-glucose sodium salt is an analog of beta-D-glucose where sulfur replaces the hydroxyl group at the one position. This modification allows the compound to form a hydrophilic self-assembled monolayer with metal, which stabilizes the lipid bilayer and protects proteins from denaturation.

Biochemical Pathways

It’s known that the compound can be used as a substrate for glucose oxidase, leading to the production of 1-thio-beta-d-gluconic acid.

Pharmacokinetics

Its solubility in water (50 mg/ml) and dmso (10 mg/ml) suggests that it may have good bioavailability.

Result of Action

It’s known that the compound can be labeled with technetium-99m for analytical and diagnostic procedures.

Action Environment

It’s known that the compound decomposes on heating at 130 °c, suggesting that temperature could be a significant environmental factor affecting its stability.

Biologische Aktivität

Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate is a sulfur-containing carbohydrate derivative that has garnered attention for its potential biological activities. This compound is notable for its structural characteristics and functional groups that may contribute to various pharmacological effects.

- Molecular Formula : C₆H₁₁NaO₅S

- Molecular Weight : 218.20 g/mol

- CAS Number : 1622206-36-3

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The thiol group in the molecule may participate in redox reactions, influencing cellular signaling pathways and metabolic processes.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. These properties are critical in mitigating oxidative stress within cells, which is linked to various chronic diseases.

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Cytotoxic Effects

In vitro studies suggest that this compound can induce apoptosis in cancer cell lines. The compound's ability to trigger programmed cell death may be linked to its interaction with cellular signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : Antioxidant Properties (Journal of Antioxidant Research) | Demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured cells treated with the compound. |

| Study 2 : Antimicrobial Activity (International Journal of Microbiology) | Showed effectiveness against Gram-positive and Gram-negative bacteria; minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL. |

| Study 3 : Cytotoxicity in Cancer Cells (Cancer Research Journal) | Reported IC50 values of 25 µM for breast cancer cell lines; apoptosis was confirmed via flow cytometry analysis. |

Discussion

The biological activities of this compound highlight its potential as a therapeutic agent. Its antioxidant properties suggest a role in preventing oxidative damage associated with aging and chronic diseases. Furthermore, the antimicrobial and cytotoxic effects indicate possible applications in treating infections and cancer.

Vorbereitungsmethoden

Direct Thiolation Using Hydrogen Sulfide

The most widely reported method involves reacting D-glucose with hydrogen sulfide (H₂S) under alkaline conditions. In this process, the hydroxyl group at the C2 position of glucose is replaced by a thiol group via nucleophilic substitution. The reaction proceeds in an aqueous sodium hydroxide solution, which facilitates both the deprotonation of H₂S (to HS⁻) and the stabilization of the thiolate intermediate.

Key Steps:

-

Activation of Glucose: The C2 hydroxyl group is selectively activated through protonation under acidic conditions, making it a better leaving group.

-

Nucleophilic Attack: HS⁻ ions attack the electrophilic C2 carbon, displacing the hydroxyl group.

-

Deprotonation: The resulting thiol intermediate is deprotonated by NaOH to form the sodium thiolate.

Reaction Equation:

This method typically achieves yields of 60–75% under optimized conditions (25–50°C, 12–24 hours).

Alternative Sulfurating Agents

Thiophosgene (CSCl₂) and thiourea (SC(NH₂)₂) have been explored as alternative sulfur sources. Thiourea reacts with glucose in acidic media to form a thiuronium intermediate, which is subsequently hydrolyzed to the thiol and neutralized with NaOH. While this route avoids handling gaseous H₂S, it requires stringent control of pH and temperature to prevent side reactions.

Reaction Conditions and Optimization

Temperature and pH Dependence

The reaction’s efficiency is highly sensitive to temperature and pH:

Solvent Systems

Aqueous solvents are preferred due to glucose’s hydrophilicity. Ethanol-water mixtures (1:1 v/v) enhance reactant solubility and reduce side reactions.

Industrial-Scale Synthesis

Industrial production employs continuous flow reactors to improve yield and consistency. Key features include:

-

Continuous Flow Reactors: Enable precise control of residence time and temperature, reducing batch-to-batch variability.

-

In-line Purification: Integrated ion-exchange resins remove unreacted H₂S and byproducts, yielding >90% purity.

Purification and Isolation Techniques

Crystallization

The sodium thiolate is isolated via fractional crystallization from ethanol-water mixtures. Slow cooling (0.5°C/min) produces high-purity crystals (>98%).

Chromatographic Methods

Ion-exchange chromatography (e.g., Dowex 50WX4) separates the thiolate from unreacted glucose and sodium sulfide byproducts.

Analytical Methods for Quality Control

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥98% |

| Structure | Matches reference | |

| Sodium Content | ICP-OES | 10.2–10.8% w/w |

Challenges and Recent Advances

Stability Issues

The sodium thiolate is prone to oxidation in air, necessitating inert storage conditions (N₂ atmosphere, desiccants).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate?

- Methodology : A widely used approach involves functionalizing sugar precursors via regioselective acylation followed by thiolation. For example, pentaacylation of a galactose derivative with acetic anhydride, followed by Lewis acid-catalyzed displacement (e.g., BF₃·Et₂O) with sodium thiolate nucleophiles, yields the target compound .

- Key Considerations : Reaction temperature (0–25°C) and stoichiometric control of the thiolating agent are critical to avoid over-substitution or epimerization.

Q. How is the stereochemistry of this compound confirmed experimentally?

- Techniques :

- NMR Spectroscopy : - and -NMR coupling constants (e.g., , ) validate axial/equatorial proton orientations in the pyran ring .

- X-ray Crystallography : Resolves absolute configuration, particularly for verifying the (2S,3R,4S,5S,6R) stereodescriptor .

- Example : In flavonoid glycosides, NOESY correlations and anomeric proton splitting patterns distinguish β-thiogalactoside configurations .

Q. What analytical techniques are used to assess the purity and stability of this compound?

- Purity Analysis :

- Stability Monitoring : Accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis detect hydrolytic or oxidative degradation .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

- Critical Factors :

- Catalyst Choice : Lewis acids like Sn(OTf)₂ favor β-thioglycoside formation via neighboring-group participation, while protic acids may lead to α-anomers .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for axial thiolate attack, enhancing β-selectivity .

- Case Study : In a related synthesis, BF₃·Et₂O-mediated reactions at -20°C achieved >95% β-configuration, whereas room-temperature conditions led to racemization .

Q. What strategies mitigate degradation during long-term storage?

- Storage Recommendations :

| Condition | Risk | Mitigation |

|---|---|---|

| Moisture | Hydrolysis of thiolate | Store under argon in desiccators (≤5% RH) |

| Light | Oxidation of thiol group | Amber glass vials, -20°C storage |

- Stabilizers : Co-lyophilization with cryoprotectants (e.g., trehalose) reduces aggregation and preserves solubility in aqueous buffers .

Q. How can researchers resolve discrepancies in solubility data across studies?

- Root Causes :

- Polymorphism : Crystalline vs. amorphous forms (e.g., trihydrate vs. anhydrous) alter solubility in DMSO or H₂O .

- pH Effects : The thiolate group’s ionization (pKa ~8.5) increases water solubility at pH >9 but decreases stability .

- Methodological Adjustments :

- Use dynamic light scattering (DLS) to detect aggregates in stock solutions.

- Standardize solvent pre-saturation (e.g., sonicate for 30 min at 25°C) .

Data Contradiction Analysis

Q. Why do studies report conflicting biological activity data for this compound?

- Potential Issues :

- Impurity Profiles : Residual acetyl groups from incomplete deprotection (e.g., <95% purity) may off-target kinases or transporters .

- Cell Model Variability : Caco-2 monolayer permeability assays show batch-dependent differences in efflux transporter expression, skewing absorption rates .

- Resolution :

- Validate compound identity via -NMR (if fluorinated analogs are used) .

- Include positive controls (e.g., propranolol for passive diffusion) in bioassays .

Experimental Design Considerations

Q. What safety precautions are essential when handling this compound?

- Hazards :

- Acute Toxicity : Oral LD₅₀ >500 mg/kg (Category 4), requiring gloves (nitrile) and lab coats .

- Respiratory Irritation : Use fume hoods for powder handling; P95 respirators if airborne particles exceed 1 mg/m³ .

- Emergency Protocols :

- Eye exposure: Rinse with saline for 15 min; consult ophthalmologist for corneal staining tests .

Advanced Functionalization Strategies

Q. How can this compound be modified to enhance its bioactivity or stability?

- Derivatization Approaches :

- Sulfonation : Introduce sulfate groups at C-3 or C-6 to improve aqueous solubility and resistance to enzymatic cleavage .

- Glycosylation : Attach disaccharide moieties (e.g., via Koenigs-Knorr reaction) to target lectin receptors .

- Analytical Validation : Monitor substitution efficiency via MALDI-TOF MS and -NMR integration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.